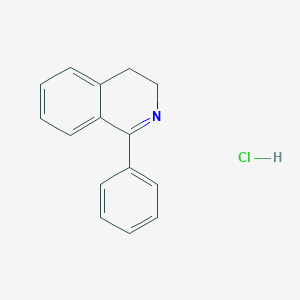

1-Phenyl-3,4-dihydroisoquinolin-2-ium;chloride

Description

Properties

CAS No. |

52250-51-8 |

|---|---|

Molecular Formula |

C15H14ClN |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

1-phenyl-3,4-dihydroisoquinolin-2-ium chloride |

InChI |

InChI=1S/C15H13N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9H,10-11H2;1H |

InChI Key |

CCQSSXFAAAJMCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3.Cl |

Pictograms |

Acute Toxic; Environmental Hazard |

Synonyms |

1-Phenyl-3,4-dihydroisoquinoline Hydrochloride |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Phenyl-3,4-dihydroisoquinoline hydrochloride has been explored for various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies related to enzyme inhibition and receptor binding.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The biological and chemical properties of dihydroisoquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Pharmacological Selectivity and Potency

- PDE4 Inhibition: Derivatives with the 1-phenyl-3,4-dihydroisoquinoline scaffold show isoform-specific activity. For example, compound 11 (Figure 2) exhibits IC₅₀ = 0.22 µM for PDE4B vs. 5.28 µM for PDE4D, highlighting scaffold versatility for selective drug design .

- JNK3 Inhibition : 1-Aryl substitutions confer kinase selectivity. Compound 20 (pIC₅₀ = 7.3) shows 10-fold selectivity over JNK2 and 1000-fold over JNK1 .

- Muscarinic Antagonism : The phenyl group in solifenacin precursors enhances bladder tissue selectivity over salivary/ocular receptors .

Drug Development

- Solifenacin Synthesis: 1-Phenyl-3,4-dihydroisoquinoline hydrochloride is hydrogenated to (S)-1-phenyltetrahydroisoquinoline, a solifenacin precursor. This method avoids corrosive reagents and achieves >99% HPLC purity .

- Antimicrobial Agents : 6,7-Dimethoxy-1-methyl derivatives are intermediates for thiazole-based antimicrobials, though specific activity data remain unpublished .

Biological Activity

Overview

1-Phenyl-3,4-dihydroisoquinoline hydrochloride (CAS No. 52250-51-8) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the isoquinoline family and exhibits potential applications in treating various medical conditions, including neurodegenerative diseases and cancer.

Chemical Structure and Properties

1-Phenyl-3,4-dihydroisoquinoline hydrochloride features a phenyl group attached to a dihydroisoquinoline backbone. Its molecular formula is , with a molecular weight of approximately 245.73 g/mol. The compound's structure allows for interactions with various biological targets, making it a subject of extensive research.

Antimicrobial Properties

Research has indicated that 1-phenyl-3,4-dihydroisoquinoline hydrochloride possesses significant antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 0.23–0.70 | 0.47–0.94 |

| E. coli | 0.23–0.70 | 0.47–0.94 |

Neuropharmacological Effects

1-Phenyl-3,4-dihydroisoquinoline hydrochloride has been investigated for its neuropharmacological effects, particularly as an antidepressant and anticonvulsant agent. Studies suggest that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, contributing to its antidepressant effects .

Case Study: Antidepressant Activity

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The compound exhibited dose-dependent effects, suggesting its potential as a treatment for depression.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Recent research has explored the compound's role as an inhibitor of PARP enzymes, which are involved in DNA repair mechanisms and have implications in cancer treatment. A series of derivatives were synthesized based on the dihydroisoquinoline scaffold, demonstrating varying degrees of inhibitory activity against PARP1 and PARP2 with IC50 values in the nanomolar range .

| Compound | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1-Oxo-3,4-dihydroisoquinoline | 0.156 | 0.15 | High |

| Benzamide derivative | 0.013 | 1.5 | Moderate |

The proposed mechanism of action for 1-phenyl-3,4-dihydroisoquinoline hydrochloride involves interaction with multiple molecular targets:

- Neurotransmitter Modulation : It influences serotonin and norepinephrine levels.

- Enzyme Inhibition : Acts as a competitive inhibitor for PARP enzymes.

- Antimicrobial Activity : Potentially disrupts bacterial cell wall synthesis or function through unknown pathways.

Q & A

What established synthetic methodologies are used to prepare 1-phenyl-3,4-dihydroisoquinoline hydrochloride in academic settings?

The primary method involves Bischler-Napieralski cyclization , where N-phenethylbenzamide is treated with a condensation reagent (e.g., POCl₃/P₂O₅) to form the dihydroisoquinoline scaffold . Alternative routes include asymmetric hydrogenation of the corresponding imine precursor using Ir or Ru catalysts with chiral ligands, such as Josiphos or (S)-P-Phos, to access enantiopure tetrahydroisoquinoline intermediates critical for pharmaceuticals like solifenacin .

How can researchers optimize enantioselective hydrogenation of 1-phenyl-3,4-dihydroisoquinoline hydrochloride for high enantiomeric excess (ee)?

Key parameters include:

- Catalyst selection : [Ir(COD)Cl]₂-(S)-P-Phos achieves >98% ee under optimized conditions .

- Solvent/additive system : THF with 1–2 equiv H₃PO₄ enhances protonation of the imine, improving catalytic activity .

- Reaction conditions : 60°C, 20 bar H₂, and a substrate-to-catalyst (S/C) ratio >1000:1 enable scalability to 200 g with minimal catalyst loading .

- Salt form : The hydrochloride salt reacts more efficiently than the free base due to improved solubility and catalyst-substrate interaction .

What analytical techniques validate the purity and structural integrity of this compound?

- HPLC : Used for purity assessment (>98% purity) and enantiomeric excess determination (e.g., Chiralpak® columns) .

- NMR spectroscopy : Confirms regiochemistry and substitution patterns (e.g., methoxy groups at C6/C7) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for C₁₇H₁₈ClN) .

- X-ray crystallography : Resolves stereochemical ambiguities in enantiopure derivatives .

How do researchers resolve contradictions in catalytic efficiency between free base and hydrochloride salt forms?

Studies show that hydrochloride salts exhibit superior reactivity in asymmetric hydrogenation due to:

- Enhanced solubility in polar solvents (e.g., THF), improving substrate-catalyst interaction.

- Acidic additives (e.g., H₃PO₄) stabilizing the iminium ion intermediate, accelerating reduction .

Contrastingly, the free base form may require harsher conditions (e.g., 100 bar H₂) or alternative ligands, highlighting the importance of salt form selection in reaction design .

What role does ligand choice play in stereochemical outcomes during hydrogenation?

- Josiphos ligands (e.g., SL-J216-1) favor high enantioselectivity but require precise protonation to avoid catalyst deactivation .

- (S)-P-Phos ligands enable robust stereocontrol under mild conditions, achieving 98% ee in solifenacin intermediate synthesis .

- Electron-deficient ligands may reduce activity, necessitating empirical screening for optimal chiral induction .

What intermediates derived from this compound are pivotal in pharmaceutical synthesis?

- Solifenacin : Synthesized via enantioselective hydrogenation to (S)-1-phenyl-THIQ, followed by carboxylation and quinuclidinol coupling .

- Tetrabenazine : Produced by reacting 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with 3-(dimethylamino)methyl-5-methylhexan-2-one under acidic conditions .

What methodological considerations ensure successful scale-up of catalytic hydrogenation?

- Process robustness : Maintain S/C >1000:1 to minimize catalyst costs .

- Temperature/pressure control : 55–60°C and 20–100 bar H₂ balance reaction rate and safety .

- Quality control : In-line HPLC monitoring ensures consistent ee and purity during pilot-scale production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.